molecular formula C27H34O11 B1338989 Styraxlignolide F

Styraxlignolide F

Cat. No.: B1338989
M. Wt: 534.6 g/mol
InChI Key: AEMJDNJKSCBKRL-ZYKRCLGOSA-N
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Description

Styraxlignolide F: is a natural compound isolated from the plant Styrax japonica. It belongs to the class of lignans, which are phenylpropanoid dimers. The compound has a molecular formula of C27H34O11 and a molecular weight of 534.55 g/mol . This compound is known for its various biological activities, including antioxidant and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Styraxlignolide F can be synthesized through several steps involving the coupling of specific phenylpropanoid units. The synthetic route typically involves the use of protecting groups to ensure selective reactions at desired positions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Styrax japonica. The process includes:

Chemical Reactions Analysis

Types of Reactions: Styraxlignolide F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted lignans .

Scientific Research Applications

Styraxlignolide F has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Styraxlignolide A
  • Styraxlignolide B
  • Styraxlignolide C
  • Styraxlignolide D
  • Styraxlignolide E

Comparison: Styraxlignolide F is unique due to its specific structural features, such as the presence of methoxy groups and a glucopyranosyloxy moiety. These structural elements contribute to its distinct biological activities compared to other styraxlignolides.

Properties

IUPAC Name

(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMJDNJKSCBKRL-ZYKRCLGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styraxlignolide F
Reactant of Route 2
Styraxlignolide F
Reactant of Route 3
Styraxlignolide F
Reactant of Route 4
Styraxlignolide F
Reactant of Route 5
Styraxlignolide F
Reactant of Route 6
Styraxlignolide F
Customer
Q & A

Q1: What are the reported anti-cancer effects of Styraxlignolide F and related extracts from Styrax japonica bark?

A1: Research suggests that both this compound and the dichloromethane fraction of Styrax japonica bark extract exhibit anti-cancer activity. In vitro studies using human cancer cell lines (AGS, MCF-7, and A549) have shown that these substances can inhibit cancer cell growth and induce apoptosis [, ]. Notably, the dichloromethane fraction, which contains this compound along with other compounds, demonstrated stronger anti-cancer activity than isolated this compound, hinting at potential synergistic effects between different components in the extract [].

Q2: How was this compound structurally characterized?

A2: The structure of this compound was determined using a combination of spectroscopic and analytical techniques. These methods included:

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS): Determines the molecular weight and formula of the compound, revealing it to be C27H34O11Na [].
  • X-ray diffraction analysis: Used to unambiguously confirm the absolute configuration of this compound [].

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